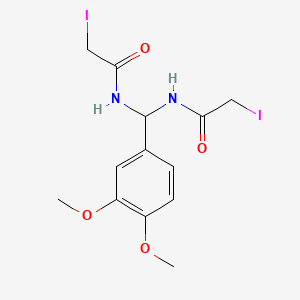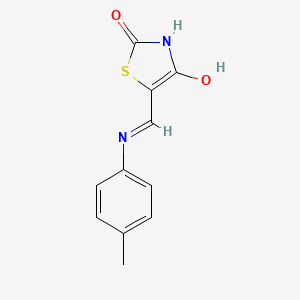
Tetraethylammonium tetrachlorocobaltate(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethylammonium tetrachlorocobaltate(II) is a chemical compound with the molecular formula C16H40Cl4CoN2. It is a coordination complex where the cobalt ion is surrounded by four chloride ions and two tetraethylammonium cations. This compound is known for its unique properties and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Tetraethylammonium tetrachlorocobaltate(II) can be synthesized through the reaction of cobalt(II) chloride with tetraethylammonium chloride in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the solution to crystallize. The resulting crystals are then filtered and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for tetraethylammonium tetrachlorocobaltate(II) are not well-documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing the reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Tetraethylammonium tetrachlorocobaltate(II) undergoes various chemical reactions, including:
Oxidation: The cobalt(II) ion can be oxidized to cobalt(III) under certain conditions.
Reduction: The compound can be reduced back to cobalt(II) from cobalt(III).
Substitution: Ligand substitution reactions can occur, where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands like ammonia or phosphines can be introduced to replace the chloride ions.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Tetraethylammonium tetrachlorocobaltate(II) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other cobalt complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of tetraethylammonium tetrachlorocobaltate(II) involves its ability to interact with various molecular targets. The cobalt ion can coordinate with different ligands, affecting the structure and function of the target molecules. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Bis(tetraethylammonium) tetrabromocobaltate(II): Similar structure but with bromide ions instead of chloride.
Tetraethylammonium tetrachlorozincate(II): Contains zinc instead of cobalt.
Tetraethylammonium tetrachloronickelate(II): Contains nickel instead of cobalt.
Uniqueness
Tetraethylammonium tetrachlorocobaltate(II) is unique due to the specific properties imparted by the cobalt ion, such as its magnetic and catalytic behavior. The presence of tetraethylammonium cations also influences the solubility and stability of the compound, making it distinct from other similar coordination complexes.
特性
CAS番号 |
6667-75-0 |
|---|---|
分子式 |
C16H40Cl4CoN2 |
分子量 |
461.2 g/mol |
IUPAC名 |
tetrachlorocobalt(2-);tetraethylazanium |
InChI |
InChI=1S/2C8H20N.4ClH.Co/c2*1-5-9(6-2,7-3)8-4;;;;;/h2*5-8H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
OWBMPSATBZDCOA-UHFFFAOYSA-J |
正規SMILES |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.Cl[Co-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(dimethylamino)methyl]-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11987984.png)

![(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11987992.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11988025.png)

![2-chlorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11988035.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11988054.png)
![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)


![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)

